N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}ethanediamide
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Overview
Description
N-[2-(Cyclohexen-1-yl)ethyl]-N’-[(1-thiophen-3-ylcyclopropyl)methyl]oxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a cyclohexenyl group, a thiophenyl group, and an oxamide linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(Cyclohexen-1-yl)ethyl]-N’-[(1-thiophen-3-ylcyclopropyl)methyl]oxamide typically involves multi-step organic reactions. One common method includes the reaction of cyclohexenyl ethylamine with thiophenyl cyclopropylmethyl chloride in the presence of a base to form the intermediate. This intermediate is then reacted with oxalyl chloride to yield the final oxamide compound. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[2-(Cyclohexen-1-yl)ethyl]-N’-[(1-thiophen-3-ylcyclopropyl)methyl]oxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the cyclohexenyl group.
Substitution: Nucleophilic substitution reactions can occur at the thiophenyl group, where halogenated reagents can replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with Palladium (Pd) catalyst
Substitution: Halogenated reagents like bromine (Br₂) or chlorine (Cl₂)
Major Products
Oxidation: Formation of oxides and ketones
Reduction: Formation of cyclohexyl derivatives
Substitution: Formation of halogenated thiophenyl derivatives
Scientific Research Applications
N-[2-(Cyclohexen-1-yl)ethyl]-N’-[(1-thiophen-3-ylcyclopropyl)methyl]oxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-[2-(Cyclohexen-1-yl)ethyl]-N’-[(1-thiophen-3-ylcyclopropyl)methyl]oxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects. Additionally, its interaction with cellular receptors can influence signal transduction pathways, leading to changes in cellular behavior.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(Cyclohexen-1-yl)ethyl]-N’-(1,2-oxazol-3-yl)oxamide
- N-[2-(Cyclohexen-1-yl)ethyl]-2-(4-methoxyphenyl)acetamide
Uniqueness
N-[2-(Cyclohexen-1-yl)ethyl]-N’-[(1-thiophen-3-ylcyclopropyl)methyl]oxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, and bioactivity, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-N'-[(1-thiophen-3-ylcyclopropyl)methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O2S/c21-16(19-10-6-14-4-2-1-3-5-14)17(22)20-13-18(8-9-18)15-7-11-23-12-15/h4,7,11-12H,1-3,5-6,8-10,13H2,(H,19,21)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PULLRSQLTOKVMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)C(=O)NCC2(CC2)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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